
Ac-Leu-Glu-His-Asp-CHO
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is primarily known for its role as a reversible inhibitor of caspase-9, a cysteine protease involved in the initiation of apoptosis pathways . This compound has significant implications in the study of apoptosis and related cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ac-Leu-Glu-His-Asp-CHO is synthesized through peptide synthesis techniquesThe synthesis typically employs solid-phase peptide synthesis (SPPS) methods, which allow for the efficient assembly of the peptide chain .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale peptide synthesis techniques. These methods utilize automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Ac-Leu-Glu-His-Asp-CHO primarily undergoes reactions typical of peptide aldehydes. These include:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or hydrazines under mild conditions.
Major Products Formed
Oxidation: Ac-Leu-Glu-His-Asp-COOH (carboxylic acid derivative).
Reduction: Ac-Leu-Glu-His-Asp-CH₂OH (primary alcohol derivative).
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ac-Leu-Glu-His-Asp-CHO has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide chemistry and aldehyde reactivity.
Industry: Utilized in the development of apoptosis-related assays and diagnostic tools.
Mecanismo De Acción
Ac-Leu-Glu-His-Asp-CHO exerts its effects by inhibiting caspase-9, a key enzyme in the mitochondrial pathway of apoptosis. The compound binds to the active site of caspase-9, preventing its activation and subsequent cleavage of downstream caspases such as caspase-3, -6, and -7 . This inhibition disrupts the apoptotic signaling cascade, thereby preventing programmed cell death.
Comparación Con Compuestos Similares
Similar Compounds
Ac-Asp-Glu-Val-Asp-CHO: A caspase-3 inhibitor.
Ac-YVAD-CHO: A caspase-1 inhibitor.
Z-VAD-FMK: A pan-caspase inhibitor.
Uniqueness
Ac-Leu-Glu-His-Asp-CHO is unique in its specificity for caspase-9, making it a valuable tool for studying the intrinsic pathway of apoptosis. Unlike other caspase inhibitors, it selectively targets caspase-9 without significantly affecting other caspases .
Propiedades
Fórmula molecular |
C23H34N6O9 |
|---|---|
Peso molecular |
538.6 g/mol |
Nombre IUPAC |
4-[(2-acetamido-4-methylpentanoyl)amino]-5-[[1-[(1-carboxy-3-oxopropan-2-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C23H34N6O9/c1-12(2)6-17(26-13(3)31)23(38)28-16(4-5-19(32)33)21(36)29-18(7-14-9-24-11-25-14)22(37)27-15(10-30)8-20(34)35/h9-12,15-18H,4-8H2,1-3H3,(H,24,25)(H,26,31)(H,27,37)(H,28,38)(H,29,36)(H,32,33)(H,34,35) |
Clave InChI |
LRHHFDQCXBPQLY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C=O)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


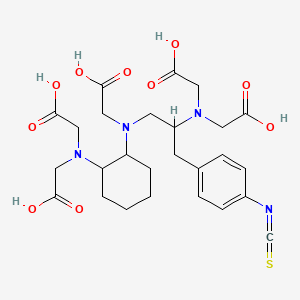
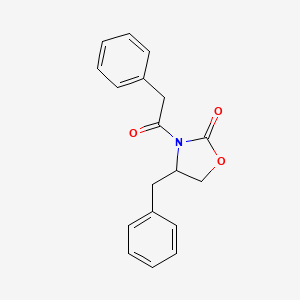
![2-(Hydroxymethyl)-6-[(14-hydroxy-5,5,9,14-tetramethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)oxy]oxane-3,4,5-triol](/img/structure/B12318066.png)

![[6-Acetyl-8-acetyloxy-14-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] acetate](/img/structure/B12318075.png)
![3,4-dihydroxy-2-(hydroxymethyl)-8,9,10-trimethoxy-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one](/img/structure/B12318077.png)
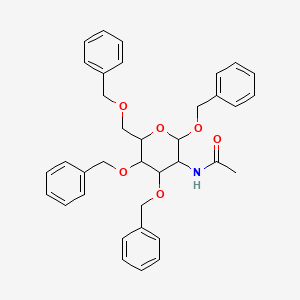
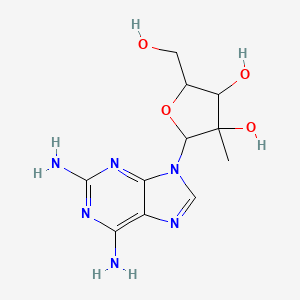
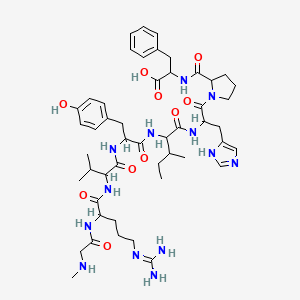
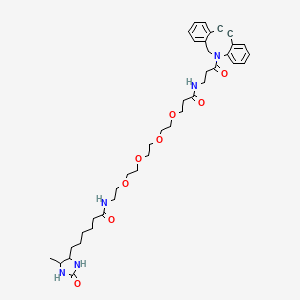
![(3-Hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) 3-methylbutanoate](/img/structure/B12318090.png)
![5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one, 9a-(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b,9-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-, [1aR-(1aalpha,1bbeta,4abeta,7aalpha,7balpha,8alpha,9beta,9aalpha)]-](/img/structure/B12318093.png)
![N-[1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide;hydrochloride](/img/structure/B12318100.png)
![(4-nitrophenyl)methyl N-[1-[[1-(cyclopentanecarbonyl)-4-hydroxy-4-phenylpyrrolidin-3-yl]methyl]piperidin-4-yl]-N-prop-2-enylcarbamate](/img/structure/B12318106.png)
